1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural features and significant potential in various fields, including drug discovery and synthetic chemistry .
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride involves several synthetic routes. One common method includes the enantioselective construction of the azabicyclo scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium-catalyzed reactions, photochemical transformations, and the use of strong acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also has significant potential in drug discovery and synthetic chemistry.
8-Azabicyclo[3.2.1]octane: Known for its biological activities, particularly in the synthesis of tropane alkaloids.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-4-9-3-1-6(7)5-9;/h6-7H,1-5H2,(H,10,11);1H |
InChI Key |
DROWECNKTOSFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.